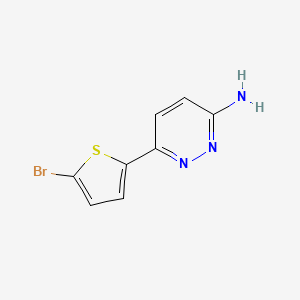
6-(5-Bromothiophen-2-yl)pyridazin-3-amine
Overview
Description
6-(5-Bromothiophen-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a bromothiophene moietyThe molecular formula of this compound is C8H6BrN3S, and it has a molecular weight of 256.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(5-Bromothiophen-2-yl)pyridazin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(5-Bromothiophen-2-yl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This mechanism is crucial for its potential therapeutic effects in cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but contains a triazine ring instead of a pyridazine ring.
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
6-(5-Bromothiophen-2-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromothiophene moiety and pyridazine ring make it a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBAPJZZUACDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


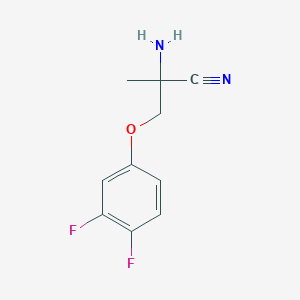
![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)
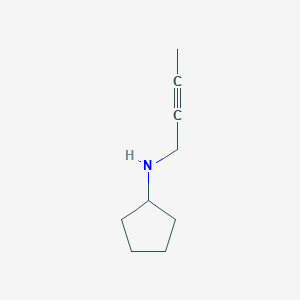
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)
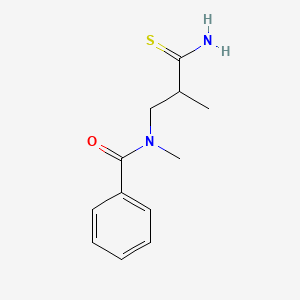
![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
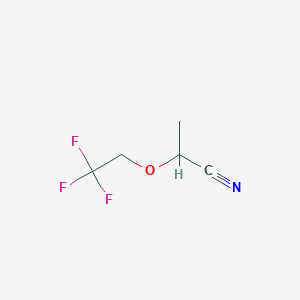
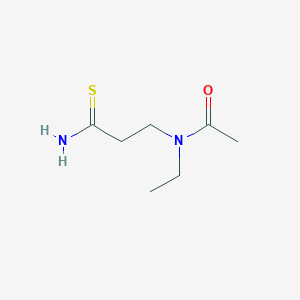
amine](/img/structure/B1527275.png)
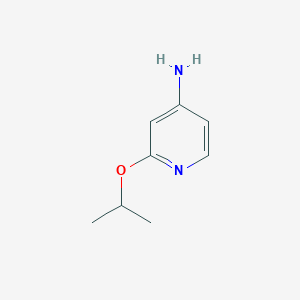
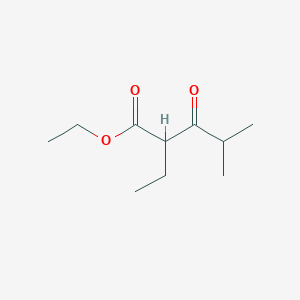
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
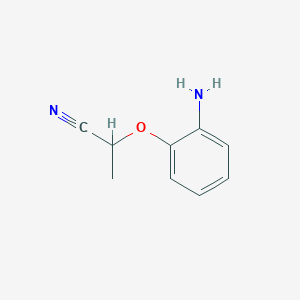
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
